![molecular formula C21H21FN2 B5664086 1-(4-fluorophenyl)-4-(2-naphthylmethyl)piperazine](/img/structure/B5664086.png)
1-(4-fluorophenyl)-4-(2-naphthylmethyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(4-fluorophenyl)piperazine, involves efficient and rapid methods, showing applications in [18F]-labelling for positron emission tomography studies and the preparation of selective ligands for serotoninergic receptors (Collins, Lasne, & Barré, 1992). Another approach describes the synthesis of related compounds through reactions involving 1H-naphtho[1,8-de][1,2,3]triazine with HF-pyridine under mild conditions, offering a practical alternative synthesis method (Zhijian et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray analysis, revealing the conformation of piperazine rings and the spatial arrangement of substituents (Özbey et al., 1998). These studies provide insights into the structural basis for the chemical behavior and interactions of such compounds.
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, including nucleophilic substitution, reduction, and fluorination, leading to a series of compounds with potential inhibitory activity against gram-negative and gram-positive bacteria (Mishra & Chundawat, 2019). Their reactivity is pivotal in developing compounds with desired biological activities.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are critical for understanding the application scope of 1-(4-fluorophenyl)-4-(2-naphthylmethyl)piperazine derivatives. Detailed thermal and crystallographic studies provide valuable information on the stability and crystalline structure of these compounds, facilitating their application in various fields (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming hydrogen bonds, and susceptibility to various chemical reactions, underscore the versatility of 1-(4-fluorophenyl)-4-(2-naphthylmethyl)piperazine derivatives. For example, their interaction with metal ions and their ability to form stable complexes are of interest in the development of new materials and sensors (Gan et al., 2003).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(naphthalen-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2/c22-20-7-9-21(10-8-20)24-13-11-23(12-14-24)16-17-5-6-18-3-1-2-4-19(18)15-17/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRBUNNMSRQWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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